5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine
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Overview
Description
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 2-position of the pyridine ring.
Preparation Methods
The synthesis of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidine under specific conditions. One common method is the use of a palladium-catalyzed amination reaction, where the 2-bromo-5-(trifluoromethyl)pyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a suitable ligand . Industrial production methods may involve optimization of this reaction to improve yield and scalability.
Chemical Reactions Analysis
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential drug development.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine: This compound has a similar structure but with the pyrrolidine ring attached at a different position.
5-(Pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride: This is a hydrochloride salt form of a similar compound. The uniqueness of this compound lies in its specific structural arrangement, which can lead to different biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2 |
InChI Key |
KYYMZHCOPNZONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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